molecular formula C11H15N3O4 B11864429 tert-Butyl methyl(4-nitropyridin-2-yl)carbamate CAS No. 1245648-38-7

tert-Butyl methyl(4-nitropyridin-2-yl)carbamate

Cat. No.: B11864429
CAS No.: 1245648-38-7
M. Wt: 253.25 g/mol
InChI Key: CPOCSJGZXVGERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl methyl(4-nitropyridin-2-yl)carbamate is an organic compound with the molecular formula C11H15N3O4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(4-nitropyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-nitropyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(4-nitropyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

tert-Butyl methyl(4-nitropyridin-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl methyl(4-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes, leading to inhibition or modification of their activity. The molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl methyl(4-nitropyridin-2-yl)carbamate include:

Uniqueness

This compound is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity. This makes it valuable for applications that require selective interactions with molecular targets .

Properties

IUPAC Name

tert-butyl N-methyl-N-(4-nitropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13(4)9-7-8(14(16)17)5-6-12-9/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOCSJGZXVGERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856238
Record name tert-Butyl methyl(4-nitropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245648-38-7
Record name tert-Butyl methyl(4-nitropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.